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Compound of Interest

Compound Name: Dodecanediamide

CAS No.: 6224-99-3

Cat. No.: B1620465 Get Quote

Executive Summary
Dodecanediamide (CAS: 3055-29-0) is the primary diamide derivative of dodecanedioic acid

(DDDA). While frequently conflated with its polymeric derivative (Nylon 6/12), the discrete

diamide molecule serves as a critical intermediate in the synthesis of high-performance

surfactants, detergents, and cross-linking agents.

This guide provides a rigorous technical analysis of Dodecanediamide, distinguishing its

monomeric physicochemical profile from its polymeric analogs. It details IUPAC nomenclature

rules, a self-validating laboratory synthesis protocol, and analytical characterization methods

essential for research and drug development applications.

Part 1: Chemical Identity & Nomenclature[1]
The nomenclature of Dodecanediamide follows specific IUPAC recommendations for acyclic

diamides. The name is derived from the parent alkane (dodecane) with the suffix "-diamide,"

indicating two terminal amide groups.

Nomenclature Breakdown
The following table synthesizes the accepted identifiers for Dodecanediamide.
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Identifier Type Name / Value Technical Context

IUPAC Name Dodecanediamide

Preferred IUPAC Name (PIN).

Derived from the 12-carbon

parent chain.[1]

Systematic Name 1,12-Dodecanediamide

Explicit numbering, though

redundant as diamides are

terminal by definition.

Legacy Name Decane-1,10-dicarboxamide

Older nomenclature treating

the carbonyls as substituents

on a decane chain.

CAS Number 3055-29-0

CRITICAL: Do not confuse

with Nylon 6/12 (CAS 26098-

55-5) or Dodecanamide (CAS

1120-16-7).

Molecular Formula Exact Mass: 228.1838 Da

SMILES
NC(=O)CCCCCCCCCCC(=O)

N

Useful for chemoinformatics

and modeling.

Structural Logic Visualization
The following diagram illustrates the IUPAC naming logic, highlighting the carbon backbone

and functional group priority.
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Structural Components

Parent Alkane:
Dodecane (C12)

Full Name:
Dodecanediamide

Retain Stem

Functional Group:
-diamide (2x -CONH2)

Replace '-e' with '-diamide'

-(CH2)10- Chain
(Hydrophobic Core)

Terminal Amides
(H-Bonding Sites)

Click to download full resolution via product page

Figure 1: Deconstruction of the IUPAC nomenclature logic for Dodecanediamide, correlating

chemical structure with naming conventions.

Part 2: Physicochemical Properties[2][3][4]
Understanding the distinction between the monomer (Dodecanediamide) and the polymer

(Nylon 6/12) is vital for experimental design. The monomer exhibits high crystallinity due to

extensive intermolecular hydrogen bonding.

Property
Dodecanediamide
(Monomer)

Dodecanedioic
Acid (Precursor)

Nylon 6/12
(Polymer)

CAS 3055-29-0 693-23-2 26098-55-5

Melting Point >185°C (Predicted)* 128–129°C 218°C

Solubility (Water) Insoluble (<0.1 g/L) Insoluble Insoluble

Solubility (Organic)
Soluble in hot DMSO,

DMF, Ethanol

Soluble in Ethanol,

Acetone

Soluble in Formic

Acid, Phenols

Appearance
White crystalline

powder
White flakes/powder White pellets/beads
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*Note: Primary diamides typically melt 50–80°C higher than their corresponding dicarboxylic

acids due to the robust hydrogen bond network formed by the

protons.

Part 3: Synthesis & Manufacturing Protocol
For research applications requiring high purity (>98%), the Acid Chloride Route is preferred

over direct thermal dehydration, as it avoids the formation of polymeric byproducts and ensures

complete conversion.

Experimental Workflow: Acid Chloride Method
Objective: Synthesize Dodecanediamide from Dodecanedioic Acid (DDDA).

Reagents:

Dodecanedioic acid (10 mmol, 2.30 g)

Thionyl chloride (

, excess, 30 mL)

Ammonium hydroxide (

, 28% aq, excess)

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

Activation (Acyl Chloride Formation):

In a round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 2.30 g of DDDA in 30 mL of

.

Add 1-2 drops of DMF (catalyst).
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Reflux at 75°C for 2-3 hours until the solution becomes clear and gas evolution (

,

) ceases.

Mechanism:[2]

.

Evaporation: Remove excess

under reduced pressure (rotary evaporator) to yield the waxy solid dodecanedioyl
dichloride.

Amidation:

Dissolve the crude dichloride in 20 mL of anhydrous THF or DCM.

Cool the solution to 0°C in an ice bath.

Slowly add the solution dropwise into a stirred beaker containing 50 mL of concentrated

(or bubble anhydrous

gas through the solution).

Observation: A heavy white precipitate (Dodecanediamide) forms immediately.

Purification:

Filter the white solid via vacuum filtration.

Wash 1: Cold water (to remove ammonium chloride salts).

Wash 2: Saturated sodium bicarbonate (to remove unreacted acid).

Recrystallization: Recrystallize from hot ethanol or DMF/water mixture to obtain analytical

grade crystals.
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Synthesis Pathway Diagram

Dodecanedioic Acid
(C12H22O4)

Intermediate:
Dodecanedioyl Dichloride
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Ammonia (NH3)
(Nucleophile)
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 Nucleophilic Acyl Substitution
(0°C, THF)

Byproducts:
NH4Cl, SO2, HCl

 Nucleophilic Acyl Substitution
(0°C, THF)

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow via the acyl chloride intermediate, ensuring high

purity conversion.

Part 4: Analytical Characterization (Self-Validating)
To ensure the synthesized material is Dodecanediamide and not the starting acid or a

monoamide, use the following spectroscopic checkpoints.

Infrared Spectroscopy (FTIR)
The IR spectrum serves as a "fingerprint" for validation.

Target Signal (Amide I): Strong band at 1650–1690 cm⁻¹ (C=O stretch).

Target Signal (Amide II): Medium band at 1600–1640 cm⁻¹ (N-H bend).

Target Signal (N-H Stretch): Distinct doublets at 3150–3350 cm⁻¹ (characteristic of primary

amides
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).

Negative Control: Absence of the broad O-H stretch (2500–3000 cm⁻¹) confirms the

consumption of the carboxylic acid.

NMR Spectroscopy ( -NMR)
Solvent: DMSO-

(due to solubility).

Key Peaks:

6.7 & 7.2 ppm (Broad singlets,

,

): The amide protons are non-equivalent due to restricted rotation.

2.0–2.1 ppm (Triplet,

,

): Protons adjacent to the carbonyl.

1.2–1.3 ppm (Multiplet,

, bulk

chain).

Part 5: Applications in R&D
Surfactant Synthesis: Dodecanediamide can be reduced (using

) to 1,12-Dodecanediamine, a precursor for gemini surfactants.

Polymer Engineering: Acts as a chain extender or crystalline additive in nylon formulations to

modify melting points and reduce water absorption.

Pharmaceutical Intermediates: The long hydrophobic chain with polar termini makes it a

candidate for investigating lipophilic linkers in drug delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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